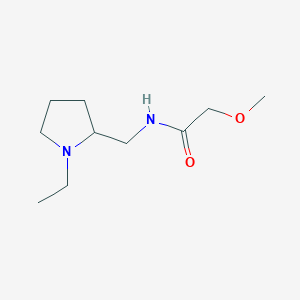![molecular formula C8H17NO B14912157 [1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)
[1-(Ethylaminomethyl)cyclobutyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((Ethylamino)methyl)cyclobutyl)methanol: is a chemical compound with the molecular formula C8H17NO It is a cyclobutyl derivative with an ethylamino group attached to the cyclobutane ring and a methanol group attached to the same carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Ethylamino)methyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst to facilitate the reaction
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of (1-((Ethylamino)methyl)cyclobutyl)methanol follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Such as distillation or crystallization to obtain high-purity product
Quality control: Analytical techniques like HPLC or GC-MS to ensure product consistency
化学反应分析
Types of Reactions
(1-((Ethylamino)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Further reduction can yield secondary or tertiary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
Oxidation products: Cyclobutanone derivatives
Reduction products: Secondary or tertiary amines
Substitution products: Various substituted cyclobutyl derivatives
科学研究应用
(1-((Ethylamino)methyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (1-((Ethylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (1-(Aminomethyl)cyclobutyl)methanol
- (1-(Methylamino)methyl)cyclobutyl)methanol
- (1-(Dimethylamino)methyl)cyclobutyl)methanol
Uniqueness
(1-((Ethylamino)methyl)cyclobutyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
[1-(ethylaminomethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-9-6-8(7-10)4-3-5-8/h9-10H,2-7H2,1H3 |
InChI 键 |
NYFVWEBLWUBQGO-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1(CCC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


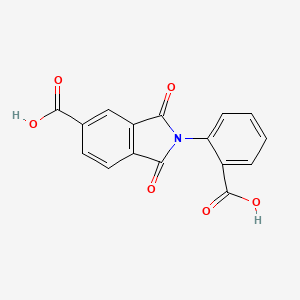
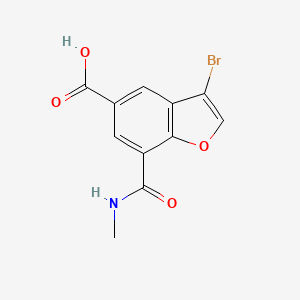

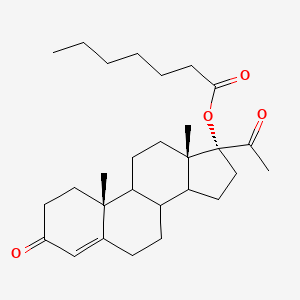


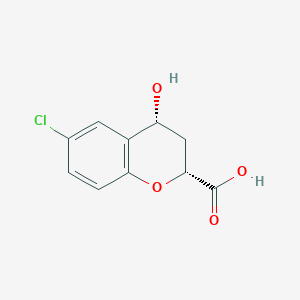
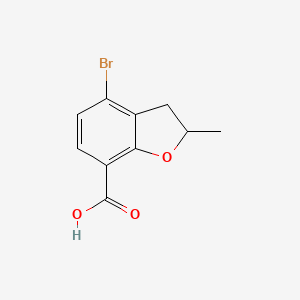
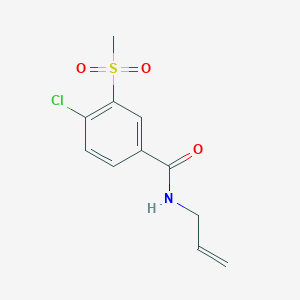
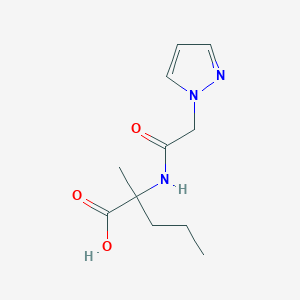
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
